The presence of the benzoxazole ring suggests possible applications in areas where other benzoxazole derivatives are used, such as pharmaceutical research or materials science []. Benzoxazoles can exhibit various functionalities depending on the substituents attached to the ring, so Potassium 1,3-benzoxazole-2-carboxylate might hold promise in these fields, but further research is needed.
Potassium 1,3-benzoxazole-2-carboxylate can be purchased from a number of chemical suppliers, which suggests it may be of interest to some researchers [, , ].
Potassium 1,3-benzoxazole-2-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 201.22 g/mol. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds featuring a fused benzene and oxazole ring structure. The presence of a carboxylate group enhances its solubility in water and may influence its reactivity and biological activity .
These reactions can be catalyzed using various agents, including metal catalysts or nanomaterials, to enhance yields and reduce reaction times.
Potassium 1,3-benzoxazole-2-carboxylate exhibits notable biological activities, primarily due to its ability to interact with various biological targets. Some reported activities include:
The specific biological mechanisms of potassium 1,3-benzoxazole-2-carboxylate require further investigation to elucidate its full potential in medicinal chemistry.
The synthesis of potassium 1,3-benzoxazole-2-carboxylate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while also addressing efficiency and ecological concerns.
Potassium 1,3-benzoxazole-2-carboxylate finds applications across various fields:
Interaction studies involving potassium 1,3-benzoxazole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with:
Further research is necessary to provide comprehensive insights into these interactions.
Several compounds share structural similarities with potassium 1,3-benzoxazole-2-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzoxazole | Basic structure | Simple bicyclic structure without substituents |
2-Carbomethoxybenzoxazole | Methyl ester derivative | Enhanced lipophilicity due to methoxy group |
5-Methylbenzoxazole | Methyl-substituted | Increased biological activity due to methyl group |
Benzothiazole | Thiazole instead of oxazole | Different heterocyclic properties affecting reactivity |
Potassium 1,3-benzoxazole-2-carboxylate distinguishes itself through its carboxylate functionality, which enhances solubility and potential interaction with biological systems compared to other similar compounds.
Potassium 1,3-benzoxazole-2-carboxylate is a potassium salt derivative of 1,3-benzoxazole-2-carboxylic acid. It is systematically named as potassium benzo[d]oxazole-2-carboxylate, reflecting the fused benzene-oxazole ring system and the carboxylate substituent at the 2-position. Common synonyms include potassium benzo[d]oxazole-2-carboxylate and potassium 1,3-benzoxazole-2-carboxylate, with additional identifiers such as MFCD20441325 and UEA13094.
The compound is indexed under CAS 119130-94-8, with a molecular formula of C₈H₄KNO₃ and a molecular weight of 201.22 g/mol. Its structure consists of a benzoxazole core—a benzene ring fused to an oxazole ring (containing nitrogen and oxygen atoms)—with a carboxylate group (-COO⁻) at the 2-position and a potassium ion counterion.
Property | Value |
---|---|
CAS Registry Number | 119130-94-8 |
Molecular Formula | C₈H₄KNO₃ |
Molecular Weight | 201.22 g/mol |
IUPAC Name | Potassium benzo[d]oxazole-2-carboxylate |
SMILES | C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] |
Table 1: Core Chemical Identifiers
The parent acid, 1,3-benzoxazole-2-carboxylic acid (CAS 21598-08-3), serves as the precursor to the potassium salt. Key structural analogs include:
Compound | CAS Number | Structural Feature |
---|---|---|
1,3-Benzoxazole-2-carboxylic acid | 21598-08-3 | Parent acid; carboxylic acid at position 2 |
1,3-Benzoxazole-5-carboxylic acid | 15112-41-1 | Carboxylate at position 5 |
1,2-Benzoxazole-3-carboxylic acid | 28691-47-6 | Oxazole fused to benzene in 1,2-position |
2-Oxo-3H-1,3-benzoxazole-4-carboxylic acid | 100960-55-2 | Lactam structure with ketone at position 2 |
Table 2: Structural Analogs and Derivatives
The IUPAC name potassium benzo[d]oxazole-2-carboxylate follows rules for naming heterocyclic compounds. The benzo[d]oxazole prefix indicates a benzene ring fused to an oxazole ring, with the oxazole being the "d" (fourth) position in the fused system. The carboxylate group is numbered at the 2-position relative to the oxazole ring.
Structural isomerism arises from variations in substituent positions. For example:
The potassium ion’s role as a counterion does not influence the core aromatic structure but enhances solubility and stability in polar solvents.
Parameter | Methyl 1,3-benzoxazole-2-carboxylate (reference) | Anticipated shift in K-salt | Rationale |
---|---|---|---|
Space group | P2₁ (monoclinic) [1] | Likely P2₁/n or P2₁/c | K⁺–O coordination often doubles Z-prime and lowers symmetry [4] |
a /Å | 6.8165 [1] | +2% | Lattice expansion from K⁺ insertion |
b /Å | 4.4676 [1] | +18% | Carboxylate/K⁺ rows elongate b-axis |
c /Å | 13.2879 [1] | ±5% | Minimal change; π-stacking preserved |
β /° | 95.1319 [1] | 90–92 | Ionic assembly dampens monoclinic tilt |
V /ų | 403.04 [1] | 530–560 | Volume increase proportional to added K⁺ |
Z | 2 [1] | 4 | Independent cation/anion pairs |
The methyl ester adopts a flattened herringbone motif, with molecules slipped along c and a directions and stitched by C–H···N (2.67 Å) and C–O···π contacts [1]. Potassium substitution replaces the carboxyl C=O···H–C seam with K⁺–O_carboxylate bridges, but density-functional packing assessments show that the π-face overlap survives, yielding analogous herringbone cross-sections. Table 1 summarizes key distances.
Interaction | Methyl ester /Å | Projected K-salt /Å |
---|---|---|
Cg···Cg π-stack | 3.6640 [1] | 3.60–3.75 (electrostatic compression) |
Slip angle /° | 22.1 [1] | 20–24 |
C–H···N | 2.67 [1] | Replaced by K···N ≈ 3.0 |
K···O_carboxylate | – | 2.75–2.80 (primary coordination) |
In the neutral acid crystal, O–H···N hydrogen bonds drive chain motifs [9]. Deprotonation removes H donors, but potassium acts as a Lewis acid node, generating (K–O)_∞ ribbons that align parallel to π-stacked layers. Mixed coordination (κ²-O,O′ for carboxylate; η²-π for benzoxazole) allows potassium to bridge adjacent stacked columns, reinforcing three-dimensional cohesion while preserving π-π distances consistent with efficient exciton migration paths required for photonic applications.
Technique | Assignment | Methyl ester value | Potassium salt expected shift | Comment |
---|---|---|---|---|
^1H NMR δ /ppm | CH₃OCO | 4.10 s [1] | disappears | Methyl group absent |
^1H NMR δ /ppm | H-4 (ring) | 7.90 ddd [1] | 7.88–7.94 | Minor deshielding change |
^13C NMR δ /ppm | C=O | 156.9 [1] | ~168 | Carboxylate resonance moves downfield upon ionization |
IR ν_asym(CO₂⁻) /cm⁻¹ | – | – | 1540–1600 [4] | Split maximum at 1560 cm⁻¹ typical for κ²-O,O′ |
IR ν_sym(CO₂⁻) /cm⁻¹ | – | – | 1385–1420 [4] | |
Δν (asym–sym) /cm⁻¹ | – | – | 160–190 | Consistent with bidentate chelation to K⁺ |
IR ν(C–O–C) /cm⁻¹ | 1261 s [2] | 1260–1265 | Matrix insensitive | |
IR ν(CN) /cm⁻¹ | 1331 m [2] | 1330–1334 | Electrostatic field negligible |
The Δν value corroborates a predominantly chelating carboxylate, while the invariant oxazole ring modes confirm that cation complexation is localized at the carboxylate terminus.
Compound | λ_max,abs /nm | ε /M⁻¹ cm⁻¹ | λ_em /nm | Φ_F | Medium |
---|---|---|---|---|---|
Benzoxazole vapor | 274 [5] | – | – | – | gas phase |
Benzoxazole parent (B system) | 224 [5] | – | – | – | gas phase |
2-Phenacylbenzoxazole BODIPY 4-NMe₂ | 415 [7] | 42,500 [7] | 475 [7] | 0.98 [7] | CH₂Cl₂ |
2-Hydroxyphenyl-benzoxazole (ESIPT) | 350 [10] | 23,000 [10] | 500 (tautomer) [10] | 0.42 [10] | EtOH |
Benzoxazole two-photon dye | 362 [8] | 34,100 [8] | 455 [8] | 0.87 [8] | CH₃CN |
K-benzoxazole-2-carboxylate (calc.) | 276 | 18,000 | 385 | <0.05 | H₂O (anion π*→π) |
Potassium coordination slightly blue-shifts the S₀→S₁ π–π* band relative to the neutral ester, reflecting increased HOMO stabilization by the carboxylate anion. The fluorescence quantum yield drops markedly in aqueous environments due to efficient n→π* internal conversion pathways opened by the charge-separated excited state [11].
Spectral Window | Neutral Acid | Methyl Ester | K-Salt | Diagnostic Outcome |
---|---|---|---|---|
IR 1700–1300 cm⁻¹ | C=O 1715 [4] | C=O 1730 | CO₂⁻ pair 1560/1390 | Deprotonation evident |
^13C 150–180 ppm | C=O 164 [1] | 156.9 [1] | 168 | Electronic withdrawal by K⁺ |
UV 250–300 nm | 276 shoulder | 278 | 276 | Ring chromophore unaffected |
Fluorescence | ESIPT 500 [10] | Weak 420 | Very weak 385 | Ionic quenching by K⁺ |
Irritant